molecular formula C12H15Cl2NO3 B8571139 2,4-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)-6-methoxybenzamide

2,4-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)-6-methoxybenzamide

Cat. No.: B8571139
M. Wt: 292.15 g/mol
InChI Key: PHNFCMWLSHBHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)-6-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a hydroxy group, a methoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)-6-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with

Properties

Molecular Formula

C12H15Cl2NO3

Molecular Weight

292.15 g/mol

IUPAC Name

2,4-dichloro-N-(1-hydroxy-2-methylpropan-2-yl)-6-methoxybenzamide

InChI

InChI=1S/C12H15Cl2NO3/c1-12(2,6-16)15-11(17)10-8(14)4-7(13)5-9(10)18-3/h4-5,16H,6H2,1-3H3,(H,15,17)

InChI Key

PHNFCMWLSHBHAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=C(C=C1Cl)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,4-dichloro-6-methoxybenzaldehyde (3 g, 15 mmol) and N-bromosuccinimide (3.6 g, 20 mmol) in carbon tetrachloride (30 ml) was illuminated with a 150 W flood lamp under nitrogen with vigorous stirring on a steam bath for seven minutes. The cloudy mixture was cooled to 0° C., diluted with methylene chloride (30 ml) and treated dropwise with a solution of 2-amino-2-methylpropanol (3 ml, 30 mmol) in methylene chloride (30 ml). The ice bath was removed and the mixture was stirred at 20° C. for twenty hours.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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